(2-Cyano-6-ethylpyridin-4-yl)boronic acid
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Overview
Description
(2-Cyano-6-ethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can handle large-scale reactions with precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are often used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the boronic acid group.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted pyridines (from substitution reactions) .
Scientific Research Applications
(2-Cyano-6-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (2-Cyano-6-ethylpyridin-4-yl)boronic acid exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Cyanophenylboronic Acid: Similar in structure but with a cyano group on the phenyl ring instead of the pyridine ring.
6-Methylpyridin-4-ylboronic Acid: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
(2-Cyano-6-ethylpyridin-4-yl)boronic acid is unique due to the presence of both a cyano and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H9BN2O2 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(2-cyano-6-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-7-3-6(9(12)13)4-8(5-10)11-7/h3-4,12-13H,2H2,1H3 |
InChI Key |
LYFGTDQLDOYJAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)CC)(O)O |
Origin of Product |
United States |
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